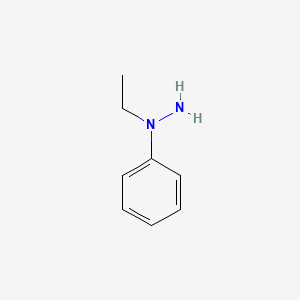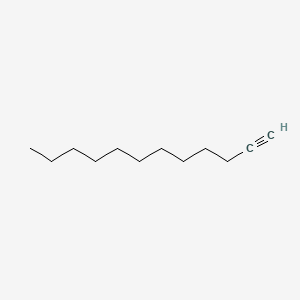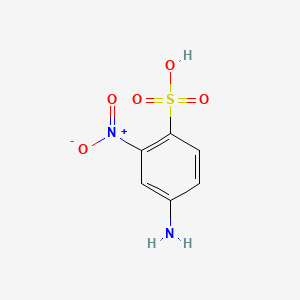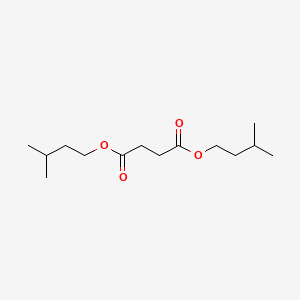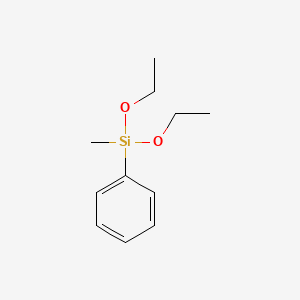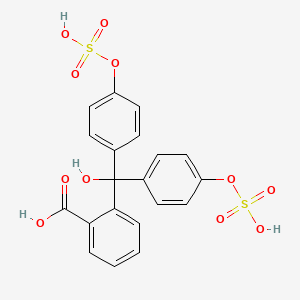
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate is a chemical compound known for its distinct structural properties and potential applications across various fields of science and industry. Its molecular structure is characterized by a benzoate core attached to a 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl) group, with three potassium ions balancing the charge. This compound demonstrates remarkable stability and reactivity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate generally involves a multi-step process. One of the key starting materials is 4-(sulphonatooxy)benzaldehyde, which undergoes a condensation reaction with benzoic acid in the presence of a potassium hydroxide solution. The reaction mixture is typically heated to reflux, facilitating the formation of the intermediate product, 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoic acid. This intermediate is then neutralized with an excess of potassium hydroxide to produce the tripotassium salt.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing high-efficiency reactors and optimized reaction conditions to maximize yield. The process often includes steps such as recrystallization and purification to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate can undergo various types of chemical reactions:
Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to simpler benzoate derivatives.
Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride may be used.
Substitution: Conditions often involve nucleophilic reagents like hydroxide ions or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific pathway:
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced forms of the original compound or simpler benzoate derivatives.
Substitution: Derivatives with different substituent groups replacing the sulphonate moieties.
Scientific Research Applications
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Investigated for possible therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate exerts its effects involves its ability to interact with various molecular targets. The sulphonate groups and the benzoate core can form interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. These interactions may alter signaling pathways, leading to observable biological effects.
Comparison with Similar Compounds
Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate stands out due to its unique structure and reactivity. When compared to similar compounds like dipotassium 2-(hydroxyphenyl)methylbenzoate or tripotassium 4-(sulphonatooxy)phenylbenzoate, its additional sulphonate groups provide enhanced solubility and reactivity, making it more versatile in various applications.
List of Similar Compounds
Dipotassium 2-(hydroxyphenyl)methylbenzoate
Tripotassium 4-(sulphonatooxy)phenylbenzoate
Sodium 2-(hydroxyphenyl)methylbenzoate
Potassium 2-(hydroxyphenyl)methylbenzoate
This compound’s unique structure and properties highlight its potential for a wide range of scientific and industrial applications, setting it apart from its peers.
Properties
CAS No. |
62625-16-5 |
|---|---|
Molecular Formula |
C20H16KO11S2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[hydroxy-bis(4-sulfooxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C20H16O11S2.K/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29); |
InChI Key |
GTTWNUBVPDUJCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O.[K] |
Key on ui other cas no. |
62625-16-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)
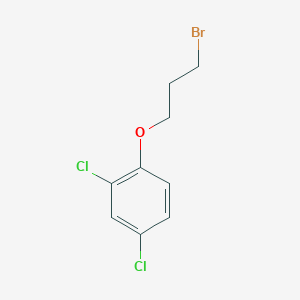

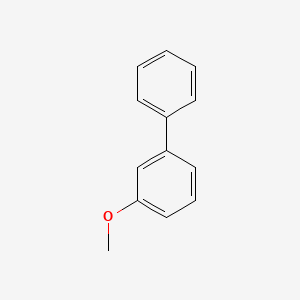
![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)

